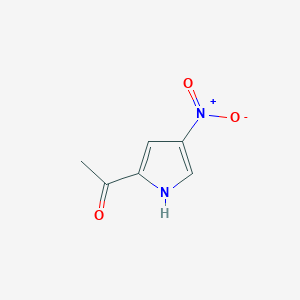

2-Acetyl-4-nitropyrrole

描述

2-Acetyl-4-nitropyrrole is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .

作用机制

Target of Action

2-Acetyl-4-nitropyrrole is a type of β-nitropyrrole . Nitropyrroles are known to have significant biological and synthetic significance . They are metabolites of the bacterium Actinosporangium vitaminophilium and have been found to exhibit antifungal and antituberculous activity . They also exhibit insecticidal, acaricidal, and molluscicidal properties . Therefore, the primary targets of this compound could be fungi, tuberculosis bacteria, insects, acarids, and molluscs.

Mode of Action

Nitropyrroles are known to undergo electrophilic substitution with strong and weak electrophiles . This suggests that this compound might interact with its targets through electrophilic substitution, leading to changes in the target organisms that result in their death or inhibition.

Biochemical Pathways

ACSS2 regulates the activation of the NLRP3 inflammasome and pyroptosis by inducing the KLF5/NF-κB pathway in renal tubular epithelial cells . Given that this compound contains an acetyl group, it might potentially affect similar pathways.

Pharmacokinetics

Its molecular weight is 15412 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is likely to be the death or inhibition of its target organisms, given its reported antifungal , antituberculous , insecticidal, acaricidal, and molluscicidal properties .

生化分析

Biochemical Properties

It is known that pyrrole-containing compounds, which include 2-Acetyl-4-nitropyrrole, are biologically active and can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrrole-containing compounds are known to have diverse biological properties, including anticancer, antibacterial, antifungal, and antimalarial activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrrole-containing compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that pyrrole-containing compounds are part of many natural products and are involved in various metabolic pathways

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitropyrrole can be achieved through various methods. One common approach involves the nitration of pyrrole derivatives. For instance, nitration of pyrrole with acetyl nitrate in acetic anhydride at -10°C leads to the formation of 2-nitropyrrole as the main product . Another method involves the reaction of pyrrole with acetyl chloride and nitric acid under controlled conditions .

Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes. For example, the Paal-Knorr synthesis is a widely used method where 1,4-dicarbonyl compounds react with ammonia or amines to form pyrroles . This method is scalable and can be adapted for the production of various substituted pyrroles, including this compound.

化学反应分析

Types of Reactions: 2-Acetyl-4-nitropyrrole undergoes several types of chemical reactions, including:

Electrophilic Substitution: Pyrrole derivatives are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: Pyrrole can be oxidized to form various products, including maleic imide.

Reduction: Reduction of nitro groups in pyrrole derivatives can lead to the formation of amino derivatives.

Common Reagents and Conditions:

Nitration: Acetyl nitrate in acetic anhydride at low temperatures.

Sulfonation: Sulfur trioxide in pyridine at elevated temperatures.

Halogenation: Sulfuryl chloride in ether at 0°C for chlorination.

Major Products:

Nitration: 2-nitropyrrole.

Sulfonation: Pyrrole-2-sulfonic acid.

Halogenation: Tetrahalogenated pyrroles.

科学研究应用

2-Acetyl-4-nitropyrrole has several applications in scientific research:

相似化合物的比较

2-Nitropyrrole: Similar in structure but lacks the acetyl group.

3-Nitropyrrole: Another nitropyrrole derivative with the nitro group at a different position.

2-Acetylpyrrole: Similar but lacks the nitro group.

Uniqueness: 2-Acetyl-4-nitropyrrole is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives .

属性

IUPAC Name |

1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRYIUQTXMTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185904 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-24-8 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32116-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)